1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a diazepane ring fused with a triazolopyridazine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the diazepane ring, followed by the introduction of the trifluoromethylphenyl and sulfonyl groups. The final step involves the formation of the triazolopyridazine moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl and diazepane groups may contribute to its overall stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s biological and therapeutic potential.
Comparison with Similar Compounds
When compared to similar compounds, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
4,4’-Difluorobenzophenone: An organic compound with a similar trifluoromethyl group, used in the synthesis of high-performance polymers.
Noble gas compounds: Although not directly related, these compounds also exhibit unique chemical properties due to the presence of noble gas elements.
The distinct structure of this compound makes it a valuable compound for various scientific and industrial applications, highlighting its uniqueness in comparison to other similar compounds.
Properties
IUPAC Name |
6-[4-[2-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c18-17(19,20)13-4-1-2-5-14(13)29(27,28)25-9-3-8-24(10-11-25)16-7-6-15-22-21-12-26(15)23-16/h1-2,4-7,12H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNFSOPTDVKOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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